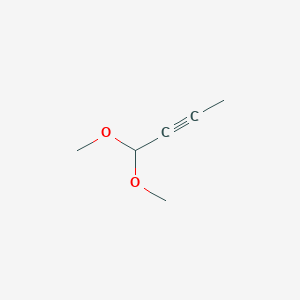
Phenyl 1-phenylethene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 1-phenylethene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a phenyl group attached to an ethene sulfonate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 1-phenylethene-1-sulfonate can be synthesized through various methods. One common approach involves the reaction of sodium benzenesulfinate with phenyl acetylene in the presence of anhydrous ferric chloride and dipotassium peroxodisulfate in water . This method yields phenyl sulfonylacetophenone, which can be further processed to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 1-phenylethene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine, chlorine, or sulfuric acid are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfonates, and substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Phenyl 1-phenylethene-1-sulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of phenyl 1-phenylethene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonate group can participate in various chemical pathways, influencing the reactivity and stability of the compound. The specific molecular targets and pathways depend on the context of its application .
Comparación Con Compuestos Similares
Phenyl 1-phenylethene-1-sulfonate can be compared with other sulfonate compounds such as:
Phenyl sulfonylacetophenone: Similar in structure but differs in reactivity and applications.
Phenyl ethenesulfonate: Shares the sulfonate group but has different substituents, leading to varied chemical behavior.
Propiedades
Número CAS |
13719-31-8 |
|---|---|
Fórmula molecular |
C14H12O3S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
phenyl 1-phenylethenesulfonate |
InChI |
InChI=1S/C14H12O3S/c1-12(13-8-4-2-5-9-13)18(15,16)17-14-10-6-3-7-11-14/h2-11H,1H2 |
Clave InChI |
MKSPOZXKBFUOII-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)S(=O)(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


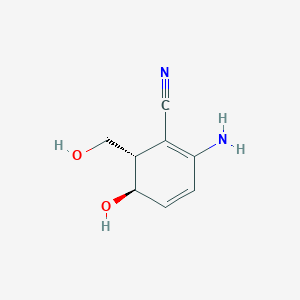
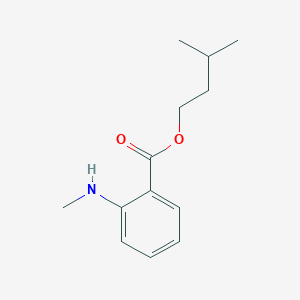


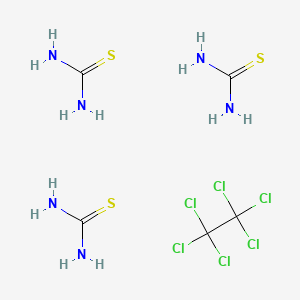
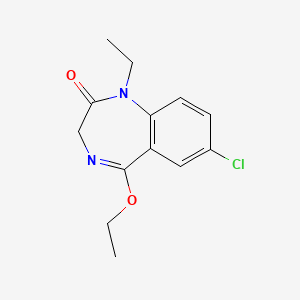
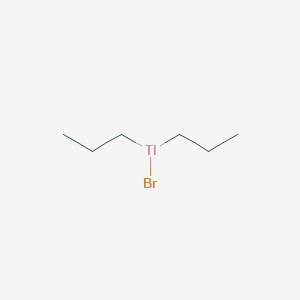

![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)
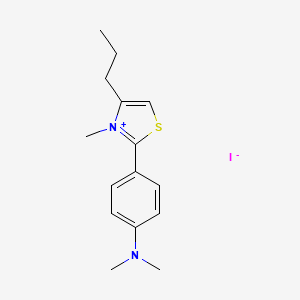
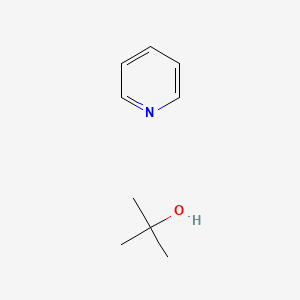

![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
